Rhazinilam

Description

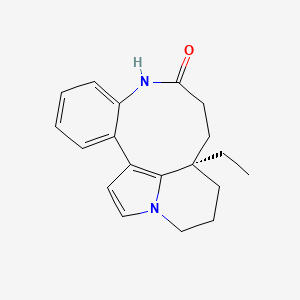

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(12R)-12-ethyl-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(19),2,4,6,17-pentaen-9-one |

InChI |

InChI=1S/C19H22N2O/c1-2-19-10-5-12-21-13-9-15(18(19)21)14-6-3-4-7-16(14)20-17(22)8-11-19/h3-4,6-7,9,13H,2,5,8,10-12H2,1H3,(H,20,22)/t19-/m1/s1 |

InChI Key |

VLQAFTDOIRUYSZ-LJQANCHMSA-N |

SMILES |

CCC12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |

Isomeric SMILES |

CC[C@]12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |

Canonical SMILES |

CCC12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |

Synonyms |

hazinilam rhazinilam, (8aR*,14aR*)-(+-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Formation and Chemical Ecology of Rhazinilam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhazinilam, a structurally unique monoterpene indole alkaloid, has garnered significant attention for its potent taxol-like biological activity, primarily the inhibition of tubulin polymerization. This technical guide provides an in-depth exploration of the current understanding of this compound's origins, moving beyond a traditional biosynthetic framework to an understanding of its formation as a chemical artifact during the extraction of plant material. Furthermore, this document delves into the chemical ecology of this compound, postulating its role as a defense mechanism for the producing organisms. Detailed experimental protocols for key biological assays and quantitative data are presented to facilitate further research and drug development efforts.

The Genesis of this compound: A Case of Chemical Transformation, Not Biosynthesis

Contrary to the typical enzymatic pathways responsible for the vast array of plant alkaloids, evidence strongly suggests that this compound is not a direct product of biosynthesis. Instead, it is considered an artifact that forms spontaneously during the extraction and purification of other alkaloids from plant sources.

Producing Organisms

This compound has been predominantly isolated from plant species belonging to the Apocynaceae family, including:

These plants are rich sources of various indole alkaloids, particularly those of the Aspidosperma type, which are the proposed precursors to this compound.

Proposed Formation from Aspidosperma Alkaloids

The leading hypothesis posits that this compound arises from the oxidative degradation of Aspidosperma alkaloids. The most cited precursor is (+)-1,2-dehydroaspidospermidine . A biomimetic synthesis has demonstrated this transformation, lending significant weight to this theory[4]. The proposed mechanism involves an oxidative cleavage of the C2-C3 bond in the precursor, followed by a series of rearrangements and cyclizations to form the characteristic nine-membered lactam ring of this compound.

Figure 1: Proposed chemical transformation of (+)-1,2-dehydroaspidospermidine to this compound.

While this chemical transformation is plausible under extraction conditions (e.g., changes in pH, exposure to oxygen and light), the potential for enzymatic involvement in the initial degradation of the parent alkaloid within the plant tissues cannot be entirely ruled out, although no specific enzymes have been identified to date.

Chemical Ecology of this compound: A Potent Defense Strategy

The potent biological activity of this compound provides strong clues to its ecological role. Its ability to interfere with a fundamental cellular process like microtubule dynamics positions it as a powerful defense molecule for the plant.

Taxol-Like Activity: Inhibition of Tubulin Polymerization

The primary mechanism of this compound's bioactivity is its interaction with tubulin, the protein subunit of microtubules. Similar to the well-known anticancer drug Taxol, this compound disrupts microtubule dynamics, a process crucial for cell division, intracellular transport, and maintenance of cell structure[5]. This interference leads to cell cycle arrest and ultimately apoptosis (programmed cell death). This potent cytotoxic activity is a hallmark of plant chemical defenses against herbivores and pathogens.

Anti-herbivory and Antimicrobial Potential

By disrupting cellular processes in eukaryotic organisms, this compound likely serves as a feeding deterrent or toxin to insect herbivores. Ingesting plant material containing this compound or its precursors could lead to cytotoxic effects in the herbivore, thus reducing predation. While direct studies on this compound's effect on specific herbivores are limited, the general role of cytotoxic alkaloids in plant defense is well-established.

Furthermore, the disruption of microtubule function is not exclusive to animal cells. Fungi and other eukaryotic pathogens also rely on microtubule integrity for growth and proliferation. Therefore, it is plausible that this compound also contributes to the plant's defense against microbial infections.

Quantitative Data

Quantitative data on this compound is primarily available from biomimetic synthesis and cytotoxicity studies. The yield of this compound as a natural artifact is highly variable and dependent on the extraction and purification methods employed.

| Parameter | Value | Reference |

| Biomimetic Synthesis Yield | ~30% | [4] |

| IC50 (MCF-7 human breast cancer cells) | Low µM range | [5] |

| IC50 (Various human cancer cell lines) | Low µM range | [6] |

Table 1: Quantitative data for this compound.

Experimental Protocols

Biomimetic Synthesis of this compound from (+)-1,2-Dehydroaspidospermidine

This protocol is adapted from the biomimetic synthesis reported in the literature[4].

Materials:

-

(+)-1,2-Dehydroaspidospermidine

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Ferrous sulfate (FeSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve (+)-1,2-dehydroaspidospermidine in CH₂Cl₂ in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of mCPBA in CH₂Cl₂ to the flask with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude oxidative intermediate.

-

Dissolve the crude intermediate in methanol.

-

Add an aqueous solution of ferrous sulfate to the methanolic solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Figure 2: Workflow for the biomimetic synthesis of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate) solution

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

-

This compound stock solution (in DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

-

Temperature-controlled 96-well plates

Procedure:

-

Prepare a reaction mixture containing polymerization buffer and GTP on ice.

-

Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mixture.

-

Add purified tubulin to the reaction mixture and mix gently.

-

Transfer the reaction mixture to a pre-chilled 96-well plate.

-

Place the plate in the microplate reader pre-warmed to 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Record data at regular intervals for a set period (e.g., 60 minutes).

-

Plot absorbance versus time to generate polymerization curves and compare the effect of this compound to the control.

Figure 3: Workflow for the in vitro tubulin polymerization assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Figure 4: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound stands as a fascinating example of a naturally occurring compound whose origins lie in the chemical transformation of a biosynthetic precursor. Its potent taxol-like activity underscores its ecological significance as a plant defense molecule and highlights its potential for development as a therapeutic agent. Future research should focus on several key areas:

-

Elucidation of the precise in-planta conditions that lead to the formation of this compound from its aspidosperma alkaloid precursors.

-

Quantitative analysis of this compound formation under various extraction conditions to optimize its isolation or, conversely, to prevent its formation if other alkaloids are the target.

-

Direct investigation of this compound's effects on a broader range of herbivores and microbial pathogens to solidify its role in chemical ecology.

-

Further exploration of the structure-activity relationship of this compound analogues to develop more potent and selective drug candidates.

This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and utilization of this enigmatic and promising alkaloid.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]

- 5. Phytochemical and taxonomic evaluation of Rhazya stricta in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abscience.com.tw [abscience.com.tw]

Initial Investigations into Rhazinilam's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhazinilam, a unique lactam alkaloid first isolated from Melodinus australis, has garnered significant attention in the field of oncology for its potent antimitotic properties. Initial investigations have revealed a fascinating and complex mechanism of action centered on the disruption of microtubule dynamics, a critical component of cellular division. This technical guide provides an in-depth overview of the foundational biological studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the experimental workflows used to elucidate them. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in the ongoing exploration of this compound and its analogues as potential anticancer therapeutics.

Introduction

This compound is a structurally intriguing natural product belonging to the Aspidosperma alkaloid family. It was first isolated from the plant Melodinus australis and subsequently from other species such as Rhazya stricta, Kopsia sp., and Leuconotis sp.[1] The molecule's unique architecture, featuring a stereogenic quaternary carbon and a tetrahydroindolizine core embedded within a nine-membered macrocycle, has made it a compelling target for total synthesis.[1][2][3][4] Early biological evaluations quickly identified its potent cytotoxic and antimitotic activities, establishing it as a promising lead compound in cancer research.[1][3]

Mechanism of Action: A Multifaceted Interaction with Tubulin

The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Its interaction with the microtubule cytoskeleton is complex, exhibiting a "taxol-like" activity at low micromolar concentrations.[1][3] However, unlike Taxol (paclitaxel), which primarily stabilizes microtubules, this compound's effects are more nuanced.

Initial studies have demonstrated that this compound both inhibits the assembly of tubulin into microtubules and promotes the disassembly of existing microtubules.[1][3] Furthermore, a hallmark of this compound's activity is the induction of abnormal tubulin polymers, specifically the formation of well-defined spiral structures.[5][6][7][8] This aberrant assembly disrupts the normal dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division.

The binding site of this compound on tubulin appears to be distinct from those of other well-characterized microtubule-targeting agents such as colchicine, vinblastine, and paclitaxel.[5][9][10] While the precise location is still under investigation, evidence suggests it does not bind to the αβ-tubulin dimer but is incorporated into the aberrant polymers it induces.[5][9] This unique binding and mechanism of action contribute to its distinct biological profile.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. DEMONSTRATION OF MICROTUBULE-LIKE STRUCTURES FORMED WITH (−)-RHAZINILAM FROM PURIFIED TUBULIN OUTSIDE OF CELLS AND A SIMPLE TUBULIN-BASED ASSAY FOR EVALUATION OF ANALOG ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (-)-Rhazinilam and the diphenylpyridazinone NSC 613241: Two compounds inducing the formation of morphologically similar tubulin spirals but binding apparently to two distinct sites on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of Rhazinilam: A Technical Guide to its Interaction with Tubulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhazinilam, a unique lactam alkaloid, has garnered significant attention in the field of cancer research due to its potent antimitotic activity. This activity stems from its complex interaction with tubulin, the fundamental protein subunit of microtubules. Unlike many other tubulin-targeting agents that either purely inhibit or promote polymerization, this compound exhibits a dual and paradoxical mechanism. At low micromolar concentrations, it inhibits microtubule assembly, while at higher concentrations, it induces the formation of aberrant, non-functional tubulin polymers, primarily in the form of spirals. This technical guide provides an in-depth exploration of the mechanism of action of this compound on tubulin polymerization, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular processes involved.

Core Mechanism of Action: A Dual Role in Disrupting Microtubule Dynamics

The primary mode of action of (-)-Rhazinilam, the naturally occurring and active enantiomer, is the disruption of microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[1][2] This disruption is achieved through a complex interplay of inhibiting normal microtubule assembly and promoting the formation of aberrant spiral polymers.[1][3]

At substoichiometric concentrations, this compound effectively inhibits the polymerization of tubulin into microtubules.[1][4] However, as the concentration increases, it forces tubulin dimers to assemble into distinct spiral structures.[1][3][4] This diversion of tubulin into non-functional polymers effectively sequesters the available tubulin pool, further contributing to the disruption of the microtubule network.

A key aspect of this compound's activity is its dependence on guanosine triphosphate (GTP). The formation of these aberrant spirals is enhanced by the presence of GTP.[4][5] Interestingly, in the absence of GTP, a mixture of microtubule-like structures and spirals can be observed, suggesting a nuanced role for the nucleotide in dictating the final polymer morphology.[1][3][6]

Quantitative Analysis of this compound's Effect on Tubulin Polymerization

The inhibitory potency of this compound on tubulin polymerization has been quantified through various studies. The half-maximal inhibitory concentration (IC50) values provide a benchmark for its activity.

| Compound | Assay Condition | IC50 (µM) | Reference |

| (-)-Rhazinilam | Microtubule assembly with MAPs | 2.3 ± 0.071 | [4] |

| (+/-)-Rhazinilam | Inhibition of human MCF-7 breast carcinoma cell growth | ~0.6-1.2 | [1][2] |

The Unique Binding Site of this compound

-

No Competition with Known Ligands: this compound does not compete with the binding of colchicine, vinblastine, or paclitaxel to their respective sites on tubulin.[4][6]

-

Distinct from the Taxoid Site: It does not bind to pre-formed microtubules stabilized by paclitaxel.[4]

-

Synergistic Effects: Under certain conditions, this compound and another spiral-inducing compound, NSC 613241, which also binds to a distinct site, can act synergistically to promote spiral formation, further suggesting separate binding loci.[4][5]

While the precise location of the this compound binding site remains to be fully elucidated by high-resolution structural studies, the available evidence strongly points to a novel interaction pocket on the tubulin molecule.

Experimental Protocols

A comprehensive understanding of this compound's mechanism of action has been built upon a foundation of specific biochemical and cell-based assays. The following sections detail the methodologies for key experiments.

Tubulin Polymerization Assay (Turbidity-Based)

This assay is fundamental to assessing the effect of compounds on the overall rate and extent of microtubule formation.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Glycerol (10% final concentration)

-

This compound stock solution (in DMSO)

-

Temperature-controlled microplate reader

Protocol:

-

Prepare a tubulin polymerization mix on ice containing tubulin (typically 1-3 mg/mL), General Tubulin Buffer, GTP, and glycerol.

-

Pipette serial dilutions of this compound (or vehicle control) into the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

-

Analyze the data by plotting absorbance versus time. The IC50 value can be determined by plotting the extent of polymerization against the logarithm of the this compound concentration.

Electron Microscopy of Tubulin Polymers

This technique is crucial for visualizing the morphological changes induced by this compound, specifically the formation of aberrant spirals.

Principle: Electron microscopy provides high-resolution images of macromolecular structures, allowing for the direct observation of microtubules and other tubulin polymers.

Protocol:

-

Perform a tubulin polymerization assay as described above with and without this compound.

-

At the end of the incubation period, take a small aliquot (e.g., 5-10 µL) of the reaction mixture.

-

Place the aliquot onto a carbon-coated Formvar-treated copper grid.

-

Stain the sample with a suitable negative stain, such as 1% (w/v) uranyl acetate.

-

Wick away the excess stain and allow the grid to air dry.

-

Examine the grid using a transmission electron microscope to visualize the morphology of the tubulin polymers.

Competitive Binding Assays

These assays are used to determine if a compound binds to a known ligand binding site on tubulin.

Principle: A radiolabeled ligand with a known binding site is incubated with tubulin in the presence and absence of the test compound (this compound). A reduction in the binding of the radiolabeled ligand in the presence of the test compound indicates competition for the same binding site.

Protocol (Example with [3H]colchicine):

-

Incubate purified tubulin with [3H]colchicine in the presence of varying concentrations of this compound or a known colchicine-site binder (positive control).

-

After incubation to allow binding to reach equilibrium, separate the tubulin-bound from the free radioligand. This can be achieved by methods such as gel filtration or filter binding assays.

-

Quantify the amount of radioactivity associated with the tubulin fraction using liquid scintillation counting.

-

A lack of reduction in [3H]colchicine binding in the presence of this compound indicates that it does not bind to the colchicine site.[6]

Visualizing the Mechanism and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in this compound's mechanism of action and the experimental procedures used to study it.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]

- 3. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-Rhazinilam and the diphenylpyridazinone NSC 613241: Two compounds inducing the formation of morphologically similar tubulin spirals but binding apparently to two distinct sites on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DEMONSTRATION OF MICROTUBULE-LIKE STRUCTURES FORMED WITH (−)-RHAZINILAM FROM PURIFIED TUBULIN OUTSIDE OF CELLS AND A SIMPLE TUBULIN-BASED ASSAY FOR EVALUATION OF ANALOG ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Structure-Activity Relationship of Rhazinilam Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(-)-Rhazinilam, a unique lactam alkaloid, has garnered significant attention in the field of oncology due to its distinct mechanism of action as a tubulin-binding agent. Unlike other microtubule-targeting drugs, rhazinilam and its analogs interact with tubulin at a novel binding site, making them promising candidates for overcoming drug resistance. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for the design and development of next-generation antimitotic agents.

Core Structure-Activity Relationship Insights

The core structure of this compound, a tetrahydroindolizine core embedded within a 9-membered macrolactam, presents multiple avenues for chemical modification. SAR studies have revealed critical insights into the structural features essential for its biological activity.

The naturally occurring (-)-enantiomer of this compound is significantly more active than its synthetic (+)-counterpart, highlighting the stereospecificity of its interaction with tubulin.[1] Modifications to the core structure have focused on several key positions, including the N-1 nitrogen, the C-16 position, and the aromatic A-ring.

Modifications at N-1 and C-16

Substitutions at the N-1 and C-16 positions have a considerable impact on the antiproliferative activity of this compound analogs. Generally, bulky substituents at these positions lead to a decrease in activity.[2]

-

N-1 Position: Analogs with smaller substituents at the N-1 position tend to retain higher activity. For instance, analogs with less bulky groups showed closer affinities to tubulin than those with larger, more sterically hindering moieties.[2]

-

C-16 Position: The stereochemistry at the C-16 position is crucial. C-16α substituted analogs generally adopt a conformation similar to that of this compound and exhibit greater activity compared to their C-16β counterparts, which adopt a different conformation in rings B and D.[2]

B-Ring Modifications

The integrity of the nine-membered B-ring is vital for this compound's activity. Analogs with larger 11- or 12-membered B-rings, incorporating functionalities like an endocyclic carbamate group or an amino-acid residue, have demonstrated a significant reduction in tubulin-binding affinity.[2]

Related Natural Alkaloids

Naturally occurring oxidized forms of this compound, such as rhazinal and rhazinicine, also exhibit noteworthy cytotoxicity. While their tubulin-binding properties are inferior to this compound, they show significant activity against both drug-sensitive and vincristine-resistant KB cells, suggesting a potential avenue for overcoming certain types of drug resistance.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data for key this compound analogs, providing a comparative overview of their antiproliferative activities.

| Analog/Derivative | Structural Modification | Cell Line | Activity (IC50) | Reference |

| (-)-Rhazinilam | - | Various | 0.6–1.2 µM | [1] |

| Rhazinal | Oxidized form of this compound | KB (drug-sensitive) | 0.73 µM | [1] |

| Rhazinal | Oxidized form of this compound | KB (vincristine-resistant) | 0.73 µM | [1] |

| Rhazinicine | Oxidized form of this compound | KB (drug-sensitive) | 4.06 µM | [1] |

| Rhazinicine | Oxidized form of this compound | KB (vincristine-resistant) | 4.06 µM | [1] |

| N-1 and C-16 Analogs | Less bulky substituents | - | Retained close affinities to tubulin | [2] |

| B-Ring Analogs | 11- or 12-membered rings | - | Very low activity on tubulin | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound analogs. The following are representative protocols for key assays used in SAR studies.

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate) solution

-

PEM buffer (PIPES, EGTA, MgCl2)

-

Test compounds dissolved in DMSO

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a solution of tubulin in PEM buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin-GTP solution into pre-chilled microcuvettes.

-

Add the test compound (or DMSO as a vehicle control) to the cuvettes at the desired final concentration.

-

Place the cuvettes in the spectrophotometer and incubate at 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Analyze the data to determine the extent and rate of polymerization in the presence of the test compound compared to the control.

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation, following exposure to a test compound.

Materials:

-

Human cancer cell lines (e.g., KB, HCT-116, MDA-MB-231)[3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for a structure-activity relationship study of this compound analogs.

Concluding Remarks

The unique tubulin-binding properties of this compound and its analogs present a compelling opportunity for the development of novel anticancer therapeutics. The SAR data accumulated to date provides a solid foundation for the rational design of more potent and selective compounds. Future research should focus on exploring a wider range of substitutions, particularly on the A-ring, and on developing analogs with improved pharmacokinetic properties. A deeper understanding of the three-dimensional interactions between this compound analogs and their tubulin-binding site through computational modeling and X-ray crystallography will be invaluable in guiding future drug discovery efforts. This comprehensive approach, integrating synthetic chemistry, biological evaluation, and computational analysis, will be key to unlocking the full therapeutic potential of the this compound scaffold.

References

- 1. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]

- 2. Synthesis and biological evaluation of B-ring analogues of (-)-rhazinilam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise of the Rhazinilam Scaffold: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate architecture of natural products has long provided a fertile ground for the discovery of novel therapeutic agents. Among these, the Rhazinilam scaffold, a unique monoterpene indole alkaloid, has emerged as a compelling starting point for the development of potent anticancer drugs. First isolated from plants of the Apocynaceae family, this compound has demonstrated significant cytotoxic and antimitotic activities, primarily through its interaction with tubulin, a critical component of the cellular cytoskeleton. This technical guide provides an in-depth exploration of the therapeutic potential of the this compound scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and drug discovery workflows.

Biological Activity and Mechanism of Action

(-)-Rhazinilam, the naturally occurring and biologically active enantiomer, exhibits a distinct mechanism of action that sets it apart from many other tubulin-binding agents. Its primary intracellular target is the microtubule network, a dynamic polymer system essential for cell division, intracellular transport, and maintenance of cell shape.

This compound's interaction with tubulin is complex; it has been shown to both inhibit microtubule assembly and disassembly.[1] A hallmark of its activity is the induction of abnormal tubulin spirals, a morphological alteration that disrupts the normal dynamics of microtubule polymerization and depolymerization.[1] This process is reportedly enhanced by the presence of GTP and inhibited by GDP.[2] Notably, studies have indicated that this compound binds to a site on tubulin that is distinct from those of other well-known antitubulin agents like paclitaxel, colchicine, and vinblastine.[2]

The disruption of microtubule dynamics by this compound leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis. The potent antimitotic activity of this compound and its analogues makes this scaffold a highly attractive candidate for the development of novel anticancer therapeutics.

Quantitative Biological Data

The cytotoxic and tubulin-destabilizing activities of this compound and its synthetic analogues have been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative data, with IC50 values representing the concentration required to inhibit 50% of cell growth or microtubule assembly.

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| (-)-Rhazinilam | KB (nasopharyngeal) | 0.6 - 1.2 | [1] |

| KB (vincristine-resistant) | - | [1] | |

| MCF-7 (breast) | low µM range | [3] | |

| Rhazinal | KB (drug-sensitive) | 0.73 | [1] |

| KB (vincristine-resistant) | - | [1] | |

| Rhazinicine | KB (drug-sensitive) | 4.06 | [1] |

| KB (vincristine-resistant) | - | [1] |

Table 1: Cytotoxicity of this compound and Related Natural Products.

| Compound/Analogue | Assay | IC50 (µM) | Reference |

| (-)-Rhazinilam | Inhibition of microtubule assembly | 2.3 | [2] |

| NSC 613241 (Diphenylpyridazinone) | Inhibition of microtubule assembly | 1.9 | [2] |

Table 2: In Vitro Tubulin Polymerization Inhibition.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound analogues on cancer cell lines.

a. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are harvested by trypsinization and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

b. Compound Treatment:

-

A stock solution of the test compound is prepared in DMSO.

-

Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.

-

The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compound or vehicle control (DMSO).

-

Plates are incubated for 48-72 hours.

c. MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

d. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess the direct effect of this compound analogues on the polymerization of purified tubulin.

a. Reagents and Materials:

-

Purified bovine or porcine brain tubulin (>99% pure).

-

GTP (Guanosine-5'-triphosphate).

-

PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).

-

Test compounds dissolved in DMSO.

-

A temperature-controlled spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm or with a fluorescent reporter, respectively.

b. Assay Procedure:

-

A reaction mixture is prepared on ice containing tubulin (e.g., 1-2 mg/mL) in PEM buffer with 1 mM GTP.

-

The test compound or vehicle control is added to the reaction mixture at various concentrations.

-

The reaction is initiated by transferring the mixture to a pre-warmed cuvette at 37°C in the spectrophotometer/fluorometer.

-

The change in absorbance or fluorescence is monitored over time (e.g., 30-60 minutes) as an indicator of tubulin polymerization.

c. Data Analysis:

-

The rate and extent of tubulin polymerization are determined from the kinetic curves.

-

The IC50 value for inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways affected by this compound and a representative workflow for the discovery and evaluation of novel analogues.

Caption: Mechanism of Action of this compound.

Caption: Proposed Apoptotic Pathway Induced by this compound.

Caption: this compound Analogue Drug Discovery Workflow.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Its unique mechanism of action, involving the induction of tubulin spirals, offers the potential to overcome resistance mechanisms associated with other microtubule-targeting drugs. The quantitative data presented herein underscore the potent cytotoxic and antimitotic activities of this compound and its analogues.

Future research in this area should focus on several key aspects. A deeper understanding of the precise binding site of this compound on tubulin, potentially through co-crystallization studies, would enable more rational drug design. Further exploration of the structure-activity relationships, particularly through the synthesis of diverse and novel analogues, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Finally, comprehensive in vivo studies are necessary to translate the promising in vitro activity of this compound-based compounds into effective therapeutic candidates for the treatment of cancer. The detailed protocols and visualized workflows provided in this guide aim to facilitate and accelerate these critical next steps in harnessing the full therapeutic potential of the this compound scaffold.

References

- 1. Natural Products and Synthetic Analogs as a Source of Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Rhazinilam's Effects on Microtubule Dynamics and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between rhazinilam and tubulin, detailing its complex effects on microtubule dynamics and stability. This compound, a unique monopyrrolic alkaloid, exhibits a distinct mechanism of action that differentiates it from classic microtubule-targeting agents. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action

This compound exerts a complex, dual-faceted influence on microtubule dynamics; it is known to both inhibit microtubule assembly and disassembly[1][2]. In cellular environments, it phenotypically mimics the effects of taxol, inducing the formation of microtubule bundles and causing mitotic arrest[3][4][5]. However, its molecular mechanism is fundamentally different.

At the protein level, this compound interacts with purified tubulin to promote the formation of aberrant, double-stranded spiral polymers instead of functional microtubules[1][3][4][5][6]. This activity is more reminiscent of vinca alkaloids, although this compound binds to a distinct site on the tubulin dimer[5][6]. Studies have confirmed that this compound does not bind to the taxoid, colchicine, or peloruside A sites[5][6][7]. Its binding is, however, prevented by the vinca-domain ligands vinblastine and maytansine, suggesting a potential interaction at or near the vinca domain, leading to a unique conformational outcome[3]. The formation of these spirals is dependent on guanosine triphosphate (GTP), while guanosine diphosphate (GDP) is inhibitory[6][7]. Interestingly, in the absence of GTP, this compound can induce a mix of both microtubule-like structures and spirals[4][5].

Only the naturally occurring (-)-enantiomer of this compound demonstrates biological activity[1][2]. This stereospecificity, combined with its unique binding site and induction of spiral polymers, makes this compound a subject of significant interest for the development of novel anticancer therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters describing this compound's interaction with tubulin and its effects on cancer cell lines.

Table 1: In Vitro Activity and Binding Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| IC₅₀ (Microtubule Assembly) | 2.3 ± 0.071 µM | MAP-containing tubulin preparation | [6] |

| Dissociation Constant (K_d) | 5 µM | Binding to tubulin in spiral polymers | [3] |

| Binding Stoichiometry | 0.1–0.2 mol / mol of tubulin | Incorporation into induced spiral polymers | [6][7][8] |

| Spiral Polymer Pitch | 79–80 nm | Electron microscopy measurement |[6][7] |

Table 2: Cytotoxicity Against Human Cancer Cell Lines

| Cell Line | IC₅₀ Value | Notes | Reference |

|---|---|---|---|

| General | Low µM range | Typical for most cell lines tested | [1][6] |

| Various Lines | 0.6–1.2 µM | General range reported in a review | [2] |

| KB (Vincristine-Resistant) | 0.73 µM (Rhazinal) | Data for a closely related analogue | [2] |

| KB (Vincristine-Resistant) | 4.06 µM (Rhazinicine) | Data for a closely related analogue |[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

This assay measures the effect of this compound on the rate and extent of microtubule assembly by monitoring changes in light scattering (turbidity).

-

Objective: To determine the IC₅₀ of this compound for the inhibition of MAP-dependent microtubule assembly.

-

Materials:

-

Purified tubulin (>99%)

-

Microtubule-Associated Proteins (MAPs)

-

GTP (Guanosine-5'-triphosphate) solution (100 mM stock)

-

MES buffer (1.0 M, pH 6.9)

-

MgCl₂ (1 M stock)

-

DMSO (Dimethyl sulfoxide)

-

This compound stock solution in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

-

Ice bath, pre-warmed 96-well plates

-

-

Procedure:

-

Prepare Polymerization Buffer: On ice, prepare a buffer containing 0.1 M MES (pH 6.9), 0.5 mM MgCl₂, and 1.0 mM GTP.

-

Prepare Protein Mixture: In the polymerization buffer, prepare a reaction mixture containing 1.0 mg/mL tubulin and 0.5 mg/mL MAPs. Keep this mixture on ice to prevent premature polymerization.

-

Prepare this compound Dilutions: Serially dilute the this compound stock solution to achieve a range of final assay concentrations. The final DMSO concentration in all wells, including the vehicle control, should be kept constant (e.g., 2%).

-

Initiate Reaction: Pipette the this compound dilutions (or DMSO for control) into a pre-warmed (37°C) 96-well plate. To initiate the polymerization, add the chilled protein mixture to each well.

-

Monitor Polymerization: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 30 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The extent of the reaction at a fixed time point (e.g., 20 minutes) is used to determine the percentage of inhibition relative to the control. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[6]

-

This protocol allows for the direct visualization of this compound's effects on the microtubule cytoskeleton within cultured cells.

-

Objective: To visualize microtubule bundling and mitotic arrest in cells treated with this compound.

-

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Glass coverslips in a 24-well plate

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody: Mouse anti-α-tubulin

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Cell Culture: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 18-24 hours).

-

Fixation: Gently wash the cells with PBS. Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash twice with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour.

-

Antibody Staining: Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature. Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.

-

Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of microtubules (e.g., green channel) and nuclei (blue channel) to assess cytoskeletal changes and mitotic index.

-

This colorimetric assay quantifies the cytotoxic effect of this compound by measuring the metabolic activity of cultured cells.

-

Objective: To determine the IC₅₀ of this compound for growth inhibition in a specific cell line.

-

Materials:

-

Human cancer cell line

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (and a vehicle control).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add Solubilization Buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the logarithm of the drug concentration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]

- 3. This compound mimics the cellular effects of taxol by different mechanisms of action. | Semantic Scholar [semanticscholar.org]

- 4. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DEMONSTRATION OF MICROTUBULE-LIKE STRUCTURES FORMED WITH (−)-RHAZINILAM FROM PURIFIED TUBULIN OUTSIDE OF CELLS AND A SIMPLE TUBULIN-BASED ASSAY FOR EVALUATION OF ANALOG ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (-)-Rhazinilam and the diphenylpyridazinone NSC 613241: Two compounds inducing the formation of morphologically similar tubulin spirals but binding apparently to two distinct sites on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Rhazinilam in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Rhazinilam, a naturally occurring alkaloid with recognized antimitotic properties. The document details its effects on various cancer cell lines, outlines standard experimental protocols for assessing its cytotoxicity, and illustrates its mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound is a unique macrocyclic alkaloid that has garnered significant interest in oncology research due to its potent cytotoxic effects against cancer cells.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, making it a promising candidate for the development of novel anticancer agents.[2][3][4] Unlike other well-known microtubule-targeting agents like paclitaxel, this compound appears to bind to a distinct site on tubulin, inducing the formation of aberrant spiral polymers instead of microtubule bundles.[2][3][5] This guide summarizes the available data on its cytotoxic activity and provides the necessary protocols for its evaluation.

Cytotoxicity Profile of this compound

This compound and its related alkaloids have demonstrated significant cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition of cell viability.

Table 1: IC50 Values of this compound and Related Alkaloids in Various Cell Lines

| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | KB | Human oral carcinoma | > 10 | [6] |

| This compound | HCT-116 | Human colon carcinoma | 1.8 | [6] |

| This compound | MDA-MB-231 | Human breast adenocarcinoma | 2.5 | [6] |

| This compound | MRC-5 | Human fetal lung fibroblast | 1.7 | [6] |

| This compound | MCF-7 | Human breast adenocarcinoma | Correlation with spiral formation noted | [5] |

| Nor-rhazinicine | KB | Human oral carcinoma | 1.5 | [6] |

| Nor-rhazinicine | HCT-116 | Human colon carcinoma | 0.9 | [6] |

| Nor-rhazinicine | MDA-MB-231 | Human breast adenocarcinoma | 1.2 | [6] |

| Nor-rhazinicine | MRC-5 | Human fetal lung fibroblast | 1.0 | [6] |

| Rhazinicine | KB | Human oral carcinoma | 2.9 | [6] |

| Rhazinal | KB | Human oral carcinoma | 2.1 | [6] |

| Rhazinal | HCT-116 | Human colon carcinoma | 1.1 | [6] |

| Rhazinal | MDA-MB-231 | Human breast adenocarcinoma | 1.3 | [6] |

| Rhazinal | MRC-5 | Human fetal lung fibroblast | 1.1 | [6] |

Note: The data presented is a compilation from available literature. IC50 values can vary based on experimental conditions such as cell density and incubation time.

Experimental Protocols for Cytotoxicity Screening

This section details the standard methodologies for evaluating the cytotoxic effects of this compound in vitro. A general workflow is presented below.

Caption: General workflow for in vitro cytotoxicity screening.

3.1. Cell Culture and Maintenance

-

Cell Lines: A panel of relevant human cancer cell lines should be used (e.g., HCT-116, MDA-MB-231, MCF-7, KB).[5][6] A non-cancerous cell line (e.g., MRC-5) should be included to assess selectivity.[6]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7] Cultures are kept at 37°C in a humidified atmosphere containing 5% CO2.

3.2. Compound Preparation

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for testing.

3.3. Cell Viability Assays Cell viability assays are used to measure the proportion of viable cells after treatment with the test compound.[8]

3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is a standard method for assessing cytotoxicity.[9][10]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[11]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[10]

3.3.2. Sulforhodamine B (SRB) Assay The SRB assay is another common method that relies on the ability of SRB to bind to protein components of cells.[10]

-

Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.

-

Fixation: After incubation, gently remove the medium and fix the cells with cold 10% Trichloroacetic Acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Air-dry the plates and dissolve the bound SRB stain with a 10 mM Tris base solution.

-

Measurement: Measure the absorbance at approximately 510 nm.

3.4. Data Analysis

-

Calculate Percentage Viability:

-

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

-

-

Determine IC50:

-

Plot the percentage viability against the logarithm of the drug concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[12]

-

Mechanism of Action: Microtubule Disruption and Apoptosis

This compound exerts its cytotoxic effects primarily by interfering with the normal function of microtubules.[2][5] This disruption leads to cell cycle arrest and subsequent programmed cell death, or apoptosis.

4.1. Impact on Microtubule Dynamics Microtubules are dynamic polymers of α- and β-tubulin dimers essential for forming the mitotic spindle during cell division.[4] this compound inhibits microtubule assembly, not by preventing polymerization outright, but by inducing the formation of aberrant, non-functional tubulin spirals.[2][5] This action disrupts the mitotic spindle, leading to mitotic arrest.

Caption: this compound's disruption of microtubule dynamics.

4.2. Induction of Apoptosis Prolonged mitotic arrest triggers cellular stress signals that activate apoptotic pathways. Apoptosis is a regulated process of cell death crucial for eliminating damaged or cancerous cells.[13][14] It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[13][14] While the precise apoptotic pathway activated by this compound requires further specific investigation, microtubule-disrupting agents commonly induce the intrinsic pathway through the Bcl-2 family of proteins.[14][15]

Caption: Postulated apoptotic pathway induced by this compound.

Conclusion

This compound demonstrates potent cytotoxicity against a range of cancer cell lines, primarily through the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis. The experimental protocols outlined in this guide provide a robust framework for the preliminary in vitro screening of this compound and its analogs. Further investigation into its precise interactions with tubulin and the specific signaling cascades it activates will be crucial for its development as a therapeutic agent.

References

- 1. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Rhazinilam and the diphenylpyridazinone NSC 613241: Two compounds inducing the formation of morphologically similar tubulin spirals but binding apparently to two distinct sites on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy [mdpi.com]

- 14. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis Strategies for (-)-Rhazinilam: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rhazinilam, a structurally unique monoterpene indole alkaloid, has garnered significant attention from the synthetic chemistry community due to its intriguing molecular architecture and potent anti-mitotic activity. Its core structure features a strained nine-membered lactam ring fused to a tetrahydroindolizine system, with a stereogenic quaternary carbon center. These structural complexities have made (-)-Rhazinilam a challenging and attractive target for total synthesis, leading to the development of a diverse array of innovative synthetic strategies. This document provides a detailed overview of the prominent total synthesis approaches, complete with comparative data, detailed experimental protocols for key transformations, and visual representations of the synthetic logic.

Strategic Overview

The total synthesis of (-)-Rhazinilam has been approached from several distinct retrosynthetic perspectives. The primary challenges in its construction lie in the stereoselective formation of the C19 quaternary center, the construction of the tetrahydroindolizine core, and the formation of the nine-membered macrocycle. Key strategies that have been successfully employed are summarized below and illustrated in the retrosynthetic analysis diagram.

Comparative Data of Selected Total Syntheses

The following table summarizes key quantitative data from several notable enantioselective total syntheses of (-)-Rhazinilam, allowing for a direct comparison of their efficiencies.

| Principal Investigator(s) | Key Strategy | Total Steps (Longest Linear Sequence) | Overall Yield (%) | Enantiomeric Excess (%) | Reference |

| Voituriez & Guinchard | Enantioselective Au(I)-catalyzed cycloisomerization | 9 | 20 | 83 | [1][2] |

| Sames | Asymmetric C-H bond activation | 3 (major steps) | Not explicitly stated as a single % | 60-75 | [3][4][5][6] |

| Zhu | Pd-catalyzed decarboxylative allylation | 12 | 16.4 | 86 | [1] |

| Smith (racemic) | Friedel-Crafts cyclization | 12 | 7 | N/A | [7] |

| Trauner (racemic) | Pd-catalyzed direct coupling | Not explicitly stated | Not explicitly stated | N/A | [7] |

| Carreira | Asymmetric Cu-catalyzed propargylic substitution | Not explicitly stated | Not explicitly stated | High | [7] |

| Tokuyama | Au(I)-catalyzed cyclization cascade | 10 | 36 | >99 | [7] |

Detailed Application Notes and Protocols

This section provides detailed experimental procedures for key transformations from selected total syntheses of (-)-Rhazinilam.

Voituriez and Guinchard: Enantioselective Gold(I)-Catalyzed Cycloisomerization

This approach represents the shortest and highest-yielding enantioselective total synthesis to date. The key step is a gold(I)-catalyzed 6-exo-trig cyclization of an allene-functionalized pyrrole to construct the tetrahydroindolizine core and establish the crucial quaternary stereocenter.[1][2]

Experimental Workflow:

Protocol for the Gold(I)-Catalyzed Enantioselective Cycloisomerization:

-

Reactants: To a solution of the allene-functionalized pyrrole (1.0 equiv) in anhydrous dichloromethane (0.05 M) is added the chiral gold(I) catalyst (e.g., (S)-(-)-DTBM-SEGPHOS(AuCl)2/AgSbF6) (5 mol %).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for the time specified in the original publication (typically monitored by TLC for completion).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the enantiomerically enriched tetrahydroindolizine product.

Sames: Asymmetric C-H Bond Activation

This pioneering synthesis introduced the concept of asymmetric C-H bond activation as a key strategy. The core transformation involves the dehydrogenation of a prochiral diethyl group on a pyrrole intermediate, directed by a chiral auxiliary attached to a platinum complex.[3][4][5][6]

Logical Relationship of Key Steps:

Protocol for the Asymmetric C-H Bond Functionalization (Dehydrogenation):

-

Reactants: The diethylpyrrole substrate is first complexed with a platinum(II) salt. To this complex, a chiral oxazolinyl ketone auxiliary is attached to the platinum center.

-

Reaction Conditions: The platinum complex is then heated in a suitable solvent (e.g., toluene) to induce the C-H activation and dehydrogenation, leading to the formation of a vinyl group. The reaction temperature and duration are critical for achieving optimal yield and enantioselectivity.

-

Work-up and Purification: After the reaction is complete, the platinum complex is decomposed, and the organic product is liberated. Purification is typically achieved through column chromatography to isolate the enantioenriched vinylpyrrole intermediate.

Smith: First Total Synthesis (Racemic)

The first total synthesis of (±)-rhazinilam was a landmark achievement that established the feasibility of constructing this complex molecule. A key step in this synthesis is a Friedel-Crafts-type cyclization to form the tetrahydroindolizine core.[7]

Experimental Workflow:

Protocol for the Friedel-Crafts-Type Cyclization:

-

Reactants: The N-alkylated pyrrole precursor bearing an appropriate electrophilic side chain is dissolved in a suitable solvent. A Lewis acid catalyst (e.g., SnCl4 or AlCl3) is added to initiate the intramolecular cyclization.

-

Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity and minimize side reactions. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of water or a mild base. The organic product is extracted, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the tetrahydroindolizine core.

Conclusion

The total synthesis of (-)-Rhazinilam has served as a fertile ground for the development and application of novel synthetic methodologies. The strategies highlighted herein, from classic cyclization reactions to modern C-H activation and gold catalysis, demonstrate the creativity and evolution of synthetic organic chemistry. These detailed notes and protocols are intended to provide a valuable resource for researchers in natural product synthesis and drug development, facilitating further exploration and innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of (-)-rhazinilam: asymmetric C[bond]H bond activation via the use of a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Asymmetric Synthesis of the Rhazinilam Core Structure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhazinilam, a unique monoterpene indole alkaloid, has garnered significant attention from the synthetic community due to its intriguing molecular architecture and its notable anti-mitotic properties, which mimic the cellular activity of Taxol. A key structural feature of this compound is a strained nine-membered lactam ring fused to a tetrahydroindolizine core, containing a stereogenic quaternary carbon center. The asymmetric synthesis of this core structure has been a formidable challenge, leading to the development of several innovative and elegant synthetic strategies. This document provides detailed application notes and protocols for some of the key asymmetric syntheses of the this compound core structure, intended for researchers in organic synthesis and drug development.

Key Asymmetric Strategies and Protocols

Several distinct and successful strategies for the asymmetric construction of the this compound core have been reported. These approaches leverage different catalytic systems and synthetic methodologies to control the crucial stereochemistry of the quaternary center. Here, we detail three prominent examples: a Gold(I)-catalyzed cycloisomerization, a Palladium-catalyzed transannular cyclization, and an asymmetric C-H bond activation approach.

Strategy 1: Gold(I)-Catalyzed Enantioselective Cycloisomerization

This strategy, developed by Voituriez and coworkers, represents one of the most efficient and concise enantioselective total syntheses of (–)-rhazinilam.[1][2] The key step involves an enantioselective gold(I)-catalyzed cycloisomerization of an allene-functionalized pyrrole to construct the tetrahydroindolizine core with the desired quaternary stereocenter.

Logical Workflow

Caption: Workflow for the Gold(I)-catalyzed synthesis of the this compound core.

Quantitative Data

| Step | Catalyst/Reagents | Yield | Enantiomeric Excess (ee) | Reference |

| Enantioselective Cycloisomerization | Gold(I) Complex with Chiral Ligand | 89% | 83% | [2] |

| Overall Synthesis | 9 steps from commercially available materials | 20% | 83% | [1][2] |

Conceptual Experimental Protocol: Gold(I)-Catalyzed Cycloisomerization

Note: This is a conceptual protocol based on published literature. Researchers should consult the original publication for detailed, step-by-step instructions and safety precautions.

-

Preparation of the Allene-functionalized Pyrrole Substrate: The synthesis of the starting allene-functionalized pyrrole is typically achieved through a multi-step sequence starting from commercially available materials.

-

Gold(I)-Catalyzed Enantioselective Cycloisomerization:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the allene-functionalized pyrrole substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane).

-

The gold(I) pre-catalyst and the chiral ligand are added, and the mixture is stirred at the specified temperature (e.g., room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched tetrahydroindolizine intermediate.

-

-

Conversion to (–)-Rhazinilam: The resulting tetrahydroindolizine is then converted to (–)-rhazinilam through a series of transformations, which may include a palladium-catalyzed hydrocarboxylation of a vinyl group.[1][2]

Strategy 2: Palladium-Catalyzed Transannular Cyclization

This innovative strategy, reported by Zakarian and Gu, establishes the critical quaternary stereocenter through a palladium-catalyzed transannular Heck reaction.[3][4][5] A key feature of this approach is the transfer of axial chirality from a macrocyclic lactam precursor to the point chirality of the quaternary center.[3][4][5]

Logical Workflow

Caption: Workflow for the Palladium-catalyzed synthesis of the this compound core.

Quantitative Data

| Step | Catalyst/Reagents | Enantiospecificity | Reference |

| Pd-Catalyzed Transannular Cyclization | Palladium Catalyst | High | [3][4] |

Conceptual Experimental Protocol: Palladium-Catalyzed Transannular Cyclization

Note: This is a conceptual protocol based on published literature. Researchers should consult the original publication for detailed, step-by-step instructions and safety precautions.

-

Synthesis of the Macrocyclic Precursor: A halogenated 13-membered lactam is synthesized. The axial chirality is introduced during the macrolactamization step.

-

Palladium-Catalyzed Transannular Heck Cyclization:

-

To a solution of the axially chiral macrocyclic lactam in a suitable solvent (e.g., DMF), a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand are added.

-

A base (e.g., a silver salt or an organic base) is added to the mixture.

-

The reaction is heated to the required temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction mixture is then cooled, diluted with a suitable solvent, and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the tetracyclic intermediate.

-

-

Final Conversion to this compound: The resulting intermediate is then converted to the final this compound product, for instance, through a hydrogenation step.[4]

Strategy 3: Asymmetric C-H Bond Activation

A pioneering approach by Sames and coworkers utilized an asymmetric C-H bond functionalization to construct the this compound core.[6][7][8] This strategy involves the use of a chiral auxiliary to direct the dehydrogenation of a C-H bond, setting the stage for the formation of the key ring system.

Logical Workflow

Caption: Workflow for the asymmetric C-H activation approach to this compound.

Quantitative Data

| Step | Chiral Auxiliary | Enantiomeric Excess (ee) | Reference |

| Asymmetric C-H Functionalization | Oxazolinyl Ketone | 60-75% | [6][7] |

Conceptual Experimental Protocol: Asymmetric C-H Bond Activation